molecular formula C12H16OS B13200299 6-Methyl-3-phenylthian-3-ol

6-Methyl-3-phenylthian-3-ol

Cat. No.: B13200299
M. Wt: 208.32 g/mol
InChI Key: CUYJJJZSZSFQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-phenylthian-3-ol is an organic compound with the molecular formula C₁₂H₁₆OS It is a thian-3-ol derivative, characterized by a thiane ring substituted with a methyl group at the 6th position and a phenyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-phenylthian-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-phenylpropanal with a sulfur source, followed by cyclization and subsequent methylation at the 6th position. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-phenylthian-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

6-Methyl-3-phenylthian-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-3-phenylthian-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various targets. These interactions can modulate enzymatic activity and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylthian-3-ol: Lacks the methyl group at the 6th position, resulting in different chemical properties.

    6-Methylthian-3-ol: Lacks the phenyl group, affecting its reactivity and applications.

    3-Phenyl-6-methylthiane: Similar structure but lacks the hydroxyl group, leading to different reactivity.

Uniqueness

6-Methyl-3-phenylthian-3-ol is unique due to the presence of both the phenyl and methyl groups, which confer distinct chemical and physical properties. These features make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

6-methyl-3-phenylthian-3-ol

InChI

InChI=1S/C12H16OS/c1-10-7-8-12(13,9-14-10)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3

InChI Key

CUYJJJZSZSFQFY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CS1)(C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.